Cas no 536709-33-8 (Ezetimibe Hydroxy b-D-Glucuronide)

エゼチミブヒドロキシβ-D-グルクロニドは、脂質代謝調節薬エゼチミブの主要な活性代謝物であり、腸管におけるコレステロール吸収を選択的に阻害する作用機序を有する。本化合物は肝臓で生成され、腸肝循環により長時間作用を発現する特徴を持つ。高い親水性を示すため、細胞膜透過性が低く、標的組織である小腸刷子縁膜に特異的に作用する。従来のスタチン系薬剤と異なりCYP450酵素系への影響が少ないため、薬物相互作用リスクが低減されている。臨床的には原薬と比べて血中半減期が延長しており、持続的なコレステロール低下効果が期待できる。

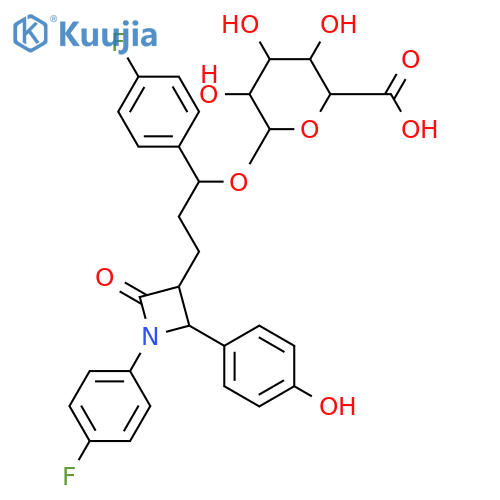

536709-33-8 structure

商品名:Ezetimibe Hydroxy b-D-Glucuronide

Ezetimibe Hydroxy b-D-Glucuronide 化学的及び物理的性質

名前と識別子

-

- ezetimibe hydroxy glucuronide

- Ezetimibe Hydroxy β-D-Glucuronide

- EZETIMIBE HYDROXY B-D-GLUCURONIDE

- (2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- SCH 488128

- (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid

- W-203020

- (2S,3S,4S,5R,6R)-6-((S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-

- SCHEMBL15805132

- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL

- HY-135245

- (2S,3S,4S,5R,6R)-6-((S)-1-(4-fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

- beta-D-Glucopyranosiduronic acid, (1S)-1-(4-fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl

- E575Y24YTQ

- CS-0110225

- 536709-33-8

- UNII-E575Y24YTQ

- G77025

- Ezetimibe Hydroxy ?-D-Glucuronide

- Ezetimibe hydroxy-b-D-glucuronide

- (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID

- (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid

- Ezetimibe Hydroxy beta-D-Glucuronide

- DTXSID00678703

- Ezetimibe Hydroxy beta -D-Glucuronide

- DA-63347

- Ezetimibe Hydroxy b-D-Glucuronide

-

- インチ: InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1

- InChIKey: MPXLJVWGRVISEQ-ADEYADIWSA-N

- ほほえんだ: C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 585.18100

- どういたいしつりょう: 585.18103783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 11

- 重原子数: 42

- 回転可能化学結合数: 9

- 複雑さ: 921

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 157Ų

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 127-129°C

- ようかいど: Insuluble (1.5E-3 g/L) (25 ºC),

- PSA: 156.99000

- LogP: 2.86980

Ezetimibe Hydroxy b-D-Glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E975035-2mg |

Ezetimibe Hydroxy b-D-Glucuronide |

536709-33-8 | 2mg |

$628.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211497-1 mg |

Ezetimibe Hydroxy β-D-Glucuronide, |

536709-33-8 | 1mg |

¥4,475.00 | 2023-07-11 | ||

| 1PlusChem | 1P00DAL2-1mg |

EZETIMIBE HYDROXY GLUCURONIDE |

536709-33-8 | ≥95% | 1mg |

$593.00 | 2024-04-30 | |

| eNovation Chemicals LLC | Y1241767-10mg |

EZETIMIBE HYDROXY GLUCURONIDE |

536709-33-8 | 95% | 10mg |

$8840 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1241767-1mg |

EZETIMIBE HYDROXY GLUCURONIDE |

536709-33-8 | 95% | 1mg |

$1625 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1241767-1mg |

EZETIMIBE HYDROXY GLUCURONIDE |

536709-33-8 | 95% | 1mg |

$1625 | 2025-02-27 | |

| TRC | E975035-5mg |

Ezetimibe Hydroxy b-D-Glucuronide |

536709-33-8 | 5mg |

$1454.00 | 2023-05-18 | ||

| TRC | E975035-10mg |

Ezetimibe Hydroxy b-D-Glucuronide |

536709-33-8 | 10mg |

$ 2658.00 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71534-500ug |

Ezetimibe Hydroxy Glucuronide |

536709-33-8 | 98% | 500ug |

¥2516.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-211497-1mg |

Ezetimibe Hydroxy β-D-Glucuronide, |

536709-33-8 | 1mg |

¥4475.00 | 2023-09-05 |

Ezetimibe Hydroxy b-D-Glucuronide 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

536709-33-8 (Ezetimibe Hydroxy b-D-Glucuronide) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:536709-33-8)Ezetimibe Hydroxy b-D-Glucuronide

清らかである:99%

はかる:1mg

価格 ($):702